4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid
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Overview
Description
4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid is an organic compound that belongs to the class of maleimides. Maleimides are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science due to their unique structural features, which include an activated double bond and an imide group .
Mechanism of Action
Target of Action
The primary targets of 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid are various proteins, including the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .
Mode of Action
This compound interacts with its targets through its two important structural fragments: an activated double bond and an imide group . These structural features allow it to easily take up a variety of nucleophilic and electrophilic reagents .
Biochemical Pathways
The compound affects the biochemical pathways related to the biosynthesis of prostaglandin and intracellular signaling mechanisms . It enters cycloaddition reactions, and also undergoes facile polymerization and copolymerization with various unsaturated compounds .
Pharmacokinetics
Its solubility in organic solvents suggests that it may have good absorption and distribution characteristics
Result of Action
The molecular and cellular effects of this compound’s action include selective inhibitory activity against various proteins . This results in diverse biological activities, including anticandidiasis and antituberculosis properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s reaction with secondary amines to form derivatives occurs at a specific temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with maleic anhydride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the maleimide ring . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and temperatures around 25°C to 40°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid undergoes various types of chemical reactions, including:
Nucleophilic Addition: The activated double bond in the maleimide ring readily undergoes nucleophilic addition reactions.
Cycloaddition: The compound can participate in cycloaddition reactions due to the presence of the imide group.
Polymerization: It can undergo polymerization and copolymerization with various unsaturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include secondary amines, piperidine, and other nucleophiles . The reactions are typically carried out in organic solvents such as DMF at moderate temperatures .
Major Products
The major products formed from these reactions include various substituted maleimides and polymeric materials .
Scientific Research Applications
4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other maleimides . Its ability to form stable covalent bonds with proteins makes it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
4-[(1-methyl-2,5-dioxopyrrol-3-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-14-10(15)6-9(11(14)16)13-8-4-2-7(3-5-8)12(17)18/h2-6,13H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYQFYHESQQDNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C1=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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